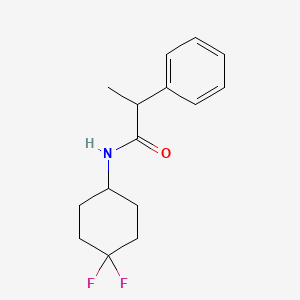

![molecular formula C23H17NO4 B2358545 N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide CAS No. 923210-66-6](/img/structure/B2358545.png)

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

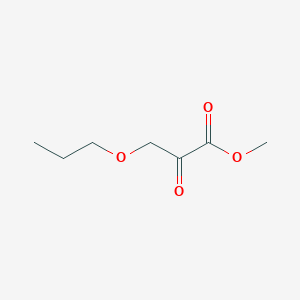

“N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” is a chemical compound with the molecular formula C23H17NO4. It is also known as 4-Methoxy-N-(4-methoxyphenyl)benzamide .

Synthesis Analysis

Benzamides, including “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzamide,N-(4-methoxyphenyl)-, are as follows: It is a solid crystal - powder in form, white - pale yellow red in color . The melting point is 155 °C .

Applications De Recherche Scientifique

Application in Chemistry

Field

Chemistry, specifically the synthesis of benzamides .

Summary of the Application

The compound is used in the synthesis of benzamides, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Methods of Application or Experimental Procedures

The synthesis of benzamides is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ) .

Results or Outcomes

The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Application in Medicine

Field

Medicine, specifically the treatment of intestinal mucositis .

Summary of the Application

The benzimidazole derivative of the compound, N- {4- [2- (4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8), has been found to have mucoprotective effects against methotrexate-induced intestinal mucositis .

Methods of Application or Experimental Procedures

Intestinal mucositis was induced by a single dose of methotrexate in mice. B8 was administered at doses of 1, 3, and 9 mg/kg .

Results or Outcomes

B8 significantly reduced diarrhea score, mitigated weight loss, increased feed intake, and survival rate in a dose-dependent manner. It also exhibited a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .

Application in Antioxidant and Antibacterial Activities

Field

Summary of the Application

The compound is used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, which have shown antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Orientations Futures

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table recently identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the future directions for “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” could be in these areas.

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLVLQQNTZXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

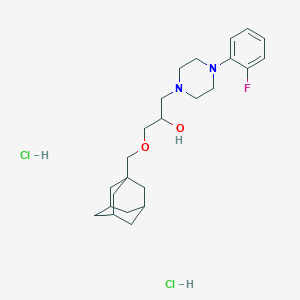

![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)

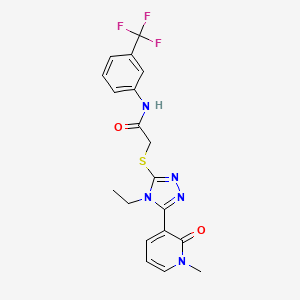

![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)